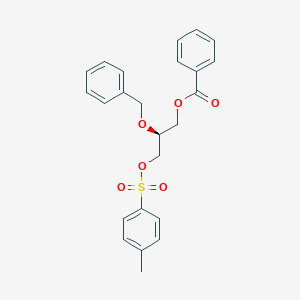

(S)-(-)-1-Benzoyloxy-2-benzyloxy-3-tosyloxypropane

描述

(S)-(-)-1-Benzoyloxy-2-benzyloxy-3-tosyloxypropane is a chiral organic compound with significant applications in various fields of chemistry and biology. This compound is characterized by the presence of benzoyloxy, benzyloxy, and tosyloxy functional groups attached to a propane backbone. Its stereochemistry is denoted by the (S)-configuration, indicating the specific spatial arrangement of its atoms.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(-)-1-Benzoyloxy-2-benzyloxy-3-tosyloxypropane typically involves multi-step organic reactions. One common method starts with the protection of a propane-1,2,3-triol, followed by selective functional group transformations. The benzoyloxy group can be introduced via esterification using benzoyl chloride in the presence of a base such as pyridine. The benzyloxy group is often introduced through a Williamson ether synthesis, where benzyl bromide reacts with the corresponding alcohol in the presence of a strong base like sodium hydride. The tosyloxy group is introduced by reacting the intermediate with p-toluenesulfonyl chloride (tosyl chloride) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of automated systems for precise control of reaction conditions, such as temperature and pH, ensures consistent product quality.

化学反应分析

Types of Reactions

(S)-(-)-1-Benzoyloxy-2-benzyloxy-3-tosyloxypropane undergoes various chemical reactions, including:

Substitution Reactions: The tosyloxy group can be displaced by nucleophiles such as amines or alkoxides, leading to the formation of new carbon-nitrogen or carbon-oxygen bonds.

Reduction Reactions: The benzoyloxy and benzyloxy groups can be reduced to their corresponding alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation Reactions: The benzyloxy group can be oxidized to a benzaldehyde or benzoic acid using oxidizing agents such as potassium permanganate (KMnO4).

Common Reagents and Conditions

Substitution: Tosyl chloride, triethylamine, nucleophiles (amines, alkoxides)

Reduction: Lithium aluminum hydride (LiAlH4), diethyl ether

Oxidation: Potassium permanganate (KMnO4), aqueous conditions

Major Products

Substitution: Formation of new ethers or amines

Reduction: Formation of propane-1,2,3-triol derivatives

Oxidation: Formation of benzaldehyde or benzoic acid derivatives

科学研究应用

(S)-(-)-1-Benzoyloxy-2-benzyloxy-3-tosyloxypropane has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the development of chiral compounds.

Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.

Medicine: Investigated for its potential use in drug development, particularly in the synthesis of chiral pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

作用机制

The mechanism of action of (S)-(-)-1-Benzoyloxy-2-benzyloxy-3-tosyloxypropane involves its interaction with specific molecular targets. The compound’s functional groups allow it to participate in various biochemical pathways, including enzyme inhibition and receptor binding. The benzoyloxy and benzyloxy groups can interact with hydrophobic pockets in proteins, while the tosyloxy group can form covalent bonds with nucleophilic residues, leading to enzyme inactivation or modulation of receptor activity.

相似化合物的比较

Similar Compounds

®-(+)-1-Benzoyloxy-2-benzyloxy-3-tosyloxypropane: The enantiomer of the compound with similar chemical properties but different biological activity due to its stereochemistry.

1-Benzoyloxy-2-benzyloxy-3-mesyloxypropane: Similar structure but with a mesyloxy group instead of a tosyloxy group, leading to different reactivity and applications.

1-Benzoyloxy-2-benzyloxy-3-chloropropane:

Uniqueness

(S)-(-)-1-Benzoyloxy-2-benzyloxy-3-tosyloxypropane is unique due to its specific combination of functional groups and stereochemistry, which confer distinct reactivity and biological activity. Its ability to undergo diverse chemical reactions and its applications in various fields make it a valuable compound in scientific research and industrial processes.

生物活性

(S)-(-)-1-Benzoyloxy-2-benzyloxy-3-tosyloxypropane is a chiral organic compound that exhibits significant biological activity due to its unique structural characteristics. This article explores its biological mechanisms, applications, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features three functional groups: benzoyloxy, benzyloxy, and tosyloxy, attached to a propane backbone. Its molecular formula is with a molecular weight of 440.51 g/mol. The presence of these groups allows for interactions with various biological targets, making it suitable for multiple applications in chemistry and biology.

The biological activity of this compound can be attributed to its ability to interact with proteins and enzymes:

- Enzyme Inhibition : The tosyloxy group can form covalent bonds with nucleophilic residues in enzymes, leading to enzyme inhibition. This property is essential in drug development where enzyme modulation is required.

- Receptor Binding : The hydrophobic nature of the benzoyloxy and benzyloxy groups allows the compound to fit into hydrophobic pockets of proteins, influencing receptor activity and signaling pathways .

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, studies have shown that benzoxazole derivatives can inhibit quorum sensing in Pseudomonas aeruginosa, suggesting that this compound may also possess similar anti-pathogenic effects .

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, highlighting its potential as an anticancer agent.

Study 1: Enzyme Inhibition Profile

A study focused on the enzyme inhibition properties of this compound demonstrated its effectiveness against various enzymes involved in metabolic pathways. The compound was tested against cytochrome P450 isoforms, revealing low interaction rates, which suggests minimal drug-drug interaction potential .

Study 2: Anticancer Activity in Vivo

In vivo experiments using a streptozotocin-induced diabetic rat model assessed the compound's ability to reduce retinal vascular leakage—a key factor in diabetic macular edema. The results showed significant efficacy at doses comparable to established treatments without observable toxicity .

Research Applications

This compound has diverse applications:

常见问题

Basic Research Questions

Q. What is the role of (S)-(-)-1-Benzoyloxy-2-benzyloxy-3-tosyloxypropane as a synthetic intermediate in organic chemistry?

This compound is a chiral, multifunctional intermediate critical for stereoselective synthesis. Its benzoyl, benzyl, and tosyl groups act as orthogonal protecting groups, enabling sequential deprotection for regioselective functionalization. For example, the tosyloxy group can serve as a leaving group in nucleophilic substitution reactions, while the benzoyloxy group stabilizes intermediates during glycosylation or esterification steps . Researchers often employ it in constructing complex molecules like polyketides or glycoconjugates, leveraging its stereochemical integrity (S-configuration) to control product chirality.

Q. What safety protocols are essential for handling this compound in laboratory settings?

Key safety measures include:

- Personal Protective Equipment (PPE): Gloves (nitrile), safety goggles, and lab coats to prevent skin/eye contact .

- Ventilation: Use fume hoods to avoid inhalation of aerosols or vapors, as static discharge may ignite flammable byproducts .

- Storage: Keep sealed in a dry, ventilated area at room temperature; avoid incompatible reagents (e.g., strong oxidizers) .

- Spill Management: Clean using non-sparking tools (e.g., plastic scoops) and dispose as hazardous waste .

Q. What spectroscopic techniques validate the structure and purity of this compound?

- 1H/13C NMR: Confirm stereochemistry and protecting group integration (e.g., benzoyl aromatic protons at δ7.4–8.1 ppm, tosyl methyl at δ2.4 ppm) .

- FT-IR: Identify carbonyl stretches (C=O at ~1,720 cm⁻¹ for benzoyl and tosyl groups) .

- Mass Spectrometry (HRMS): Verify molecular weight (calculated for C₂₉H₃₀O₇S: ~546.16 g/mol) and fragmentation patterns.

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance stereochemical fidelity during its synthesis?

- Solvent Choice: Use anhydrous dichloromethane or THF to minimize hydrolysis of the tosyl group .

- Catalysis: Employ Lewis acids (e.g., BF₃·Et₂O) to stabilize transition states in nucleophilic substitutions, reducing racemization .

- Temperature Control: Low temperatures (−20°C to 0°C) during tosylation steps prevent epimerization .

- Monitoring: Use TLC (hexane:ethyl acetate, 3:1) or in-situ FT-IR to track reaction progress .

Q. What experimental design limitations could lead to contradictory data in its application studies?

- Sample Degradation: Prolonged storage or exposure to moisture may hydrolyze the tosyl group, altering reactivity. Implement continuous cooling (4°C) during long experiments to stabilize the compound .

- Batch Variability: Inconsistent protection/deprotection ratios due to incomplete reactions. Validate purity via HPLC before critical steps .

- Matrix Effects: Co-solvents or impurities (e.g., residual K₂CO₃ from synthesis) may interfere with downstream reactions. Pre-purify via flash chromatography (silica gel, gradient elution) .

Q. How can researchers resolve discrepancies in reaction yields when using this compound under varying conditions?

- Statistical Design: Apply factorial experiments to isolate variables (e.g., temperature, solvent polarity, catalyst loading) .

- Mechanistic Studies: Use deuterated analogs or computational modeling (e.g., DFT) to identify rate-limiting steps .

- Cross-Validation: Compare results with analogous compounds (e.g., replacing tosyl with mesyl groups) to assess leaving group efficacy .

Q. Methodological Considerations

- Stereochemical Analysis: Use chiral HPLC (Chiralpak AD-H column) or optical rotation measurements to confirm enantiopurity .

- Scale-Up Challenges: Transitioning from milligram to gram-scale may require switching from batch to flow chemistry to manage exothermic reactions .

属性

IUPAC Name |

[(2S)-3-(4-methylphenyl)sulfonyloxy-2-phenylmethoxypropyl] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24O6S/c1-19-12-14-23(15-13-19)31(26,27)30-18-22(28-16-20-8-4-2-5-9-20)17-29-24(25)21-10-6-3-7-11-21/h2-15,22H,16-18H2,1H3/t22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXMMPVOAHGXZSG-QFIPXVFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCC(COC(=O)C2=CC=CC=C2)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC[C@H](COC(=O)C2=CC=CC=C2)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00538111 | |

| Record name | (2S)-2-(Benzyloxy)-3-[(4-methylbenzene-1-sulfonyl)oxy]propyl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00538111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

440.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109371-33-7 | |

| Record name | 1,3-Propanediol, 2-(phenylmethoxy)-, benzoate 4-methylbenzenesulfonate, (S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=109371-33-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2S)-2-(Benzyloxy)-3-[(4-methylbenzene-1-sulfonyl)oxy]propyl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00538111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。